molecular formula C48H57NO14 B588000 N,O-Isopropylidene Larotaxel CAS No. 168120-68-1

N,O-Isopropylidene Larotaxel

Cat. No.: B588000
CAS No.: 168120-68-1
M. Wt: 871.977
InChI Key: HHDLUKVMJZXZCR-GCVOWKBZSA-N
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Description

N,O-Isopropylidene Larotaxel is a derivative of Larotaxel, a new-generation taxane compound. Taxanes are a class of diterpenes that have shown significant efficacy in cancer treatment due to their ability to stabilize microtubules and prevent their depolymerization. This compound is specifically modified to enhance its pharmacokinetic properties and reduce its affinity for P-glycoprotein, making it more effective against resistant cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,O-Isopropylidene Larotaxel involves the protection of hydroxyl groups in Larotaxel using isopropylidene groups. This is typically achieved through the reaction of Larotaxel with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction conditions include room temperature and a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N,O-Isopropylidene Larotaxel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N,O-Isopropylidene Larotaxel has a wide range of scientific research applications:

Mechanism of Action

N,O-Isopropylidene Larotaxel exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By stabilizing microtubules, it prevents their depolymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells. This mechanism is similar to other taxanes but with enhanced efficacy against resistant cancer cells due to its lower affinity for P-glycoprotein .

Comparison with Similar Compounds

Uniqueness: N,O-Isopropylidene Larotaxel is unique due to its isopropylidene modification, which enhances its pharmacokinetic properties and reduces its affinity for P-glycoprotein. This makes it more effective against resistant cancer cells compared to other taxanes .

Properties

IUPAC Name

3-O-tert-butyl 5-O-[(1S,2S,3R,4S,7R,9S,11R,13S,16S)-4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H57NO14/c1-25-31(59-41(54)36-34(28-17-13-11-14-18-28)49(45(9,10)62-36)42(55)63-43(4,5)6)23-48(56)39(60-40(53)29-19-15-12-16-20-29)37-46(38(52)35(58-26(2)50)33(25)44(48,7)8)22-30(46)21-32-47(37,24-57-32)61-27(3)51/h11-20,30-32,34-37,39,56H,21-24H2,1-10H3/t30-,31+,32-,34+,35+,36-,37+,39+,46-,47+,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDLUKVMJZXZCR-GCVOWKBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C6C(N(C(O6)(C)C)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO5)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]6[C@@H](N(C(O6)(C)C)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO5)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H57NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857896
Record name 5-[(5beta,7beta,10alpha,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-5,20-epoxy-7,19-cyclotax-11-en-13-yl] 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

872.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168120-68-1
Record name 5-[(5beta,7beta,10alpha,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-5,20-epoxy-7,19-cyclotax-11-en-13-yl] 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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